3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
Overview
Description
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to inhibit CDK2, a target for cancer treatment . These compounds have shown superior cytotoxic activities against certain cell lines .
Synthesis Analysis
The synthesis of similar compounds involves reactions of thiouracil and hydrozonoyl chlorides . Another method involves the thermal retro Diels–Alder (RDA) reaction .Molecular Structure Analysis
The structure of similar compounds was confirmed by single crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the thermal retro Diels–Alder (RDA) reaction .Scientific Research Applications
Microwave-Assisted Synthesis of Triazolo[4,3-a]pyrimidine Derivatives
A study by Divate and Dhongade-Desai (2014) explores the microwave-assisted synthesis of various triazolo[4,3-a]pyrimidine derivatives, including compounds similar to 3-mercapto-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. This method is efficient, green, and yields high product quantities. Notably, these derivatives exhibit potential as anticonvulsant agents (Divate & Dhongade-Desai, 2014).
Development of Triazolo[4,5-a]pyrimidine-sulfonamides and Their Herbicidal Activity
Shen De-long (2005) conducted research on the synthesis of triazolo[1,5-a]pyrimidine-sulfonamides, starting from amino-3-mercapto-1,2,4-triazole, a compound related to 3-mercapto-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. The study confirms the structures of these compounds and evaluates their herbicidal activities, highlighting potential agricultural applications (Shen De-long, 2005).
Biological Activity of Triazolo[4,5-a]pyrimidin-5-ones
Gomha (2009) explores the synthesis of benzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, chemically related to 3-mercapto-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. These compounds show moderate effects against various bacterial and fungal species, suggesting their potential use in antimicrobial applications (Gomha, 2009).
Antiviral and Antimicrobial Properties
Several studies have demonstrated the synthesis and evaluation of triazolo[4,3-a]pyrimidine derivatives for their antiviral and antimicrobial activities. For example, El-Essawy et al. (2007) synthesized hydrazide derivatives with moderate antiviral activities against hepatitis B virus (El-Essawy, Khattab, & Abdel-Rahman, 2007). Lahmidi et al. (2019) synthesized a novel pyrimidine derivative showing antibacterial activity against various bacterial strains (Lahmidi et al., 2019).
Heterocyclic Synthesis and Characterization
Astakhov et al. (2014) conducted a study on the condensation of alkylamino-triazoles with β-keto esters, leading to the formation of triazolo[4,3-a]pyrimidin-5(1H)-ones. This research contributes to the understanding of heterocyclic synthesis and characterization, relevant to compounds like 3-mercapto-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (Astakhov, Zubatyuk, Abagyan, & Chernyshev, 2014).
Future Directions
properties
IUPAC Name |
5-propyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-2-3-5-4-6(13)9-7-10-11-8(14)12(5)7/h4H,2-3H2,1H3,(H,11,14)(H,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZPNQRLEKGATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NNC(=S)N12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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